

Physical and chemical properties of 3,5-Dimethylbenzylamine

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Compound of Interest

Compound Name: 3,5-Dimethylbenzylamine

Cat. No.: B130789

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An In-depth Technical Guide to 3,5-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,5-Dimethylbenzylamine** (CAS No. 78710-55-1), a versatile primary amine with applications in organic synthesis. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis, and summarizes its known properties in a clear, structured format for easy reference by professionals in research and development.

Core Properties and Data

3,5-Dimethylbenzylamine is a substituted benzylamine characterized by two methyl groups at the 3 and 5 positions of the phenyl ring. Its physical state is typically a colorless to yellow clear liquid.^[1]

Physical Properties

The key physical properties of **3,5-Dimethylbenzylamine** are summarized in the table below. These values are essential for its handling, storage, and use in various experimental setups.

Property	Value	Source
CAS Number	78710-55-1	[1] [2] [3]
Molecular Formula	C ₉ H ₁₃ N	[2]
Molecular Weight	135.21 g/mol	[2]
Appearance	Colorless to yellow clear liquid	[1]
Boiling Point	220.7 ± 9.0 °C at 760 mmHg	[1] [2]
Density	1.0 ± 0.1 g/cm ³	[2]
Flash Point	91.4 ± 8.5 °C	[2]
Vapor Pressure	0.04 ± 0.4 mmHg at 25°C	[2]
LogP	2.01	[2]

Chemical and Spectroscopic Properties

The chemical identity of **3,5-Dimethylbenzylamine** is defined by its structural formula and can be confirmed through various spectroscopic techniques.

Property	Data
IUPAC Name	(3,5-dimethylphenyl)methanamine
SMILES	Nc1cc(C)cc(C)c1
InChI Key	DZBHN PJZCQWUCG-UHFFFAOYSA-N
¹ H NMR	Data not available in the searched literature.
¹³ C NMR	Data not available in the searched literature.
IR Spectrum	Data not available in the searched literature.

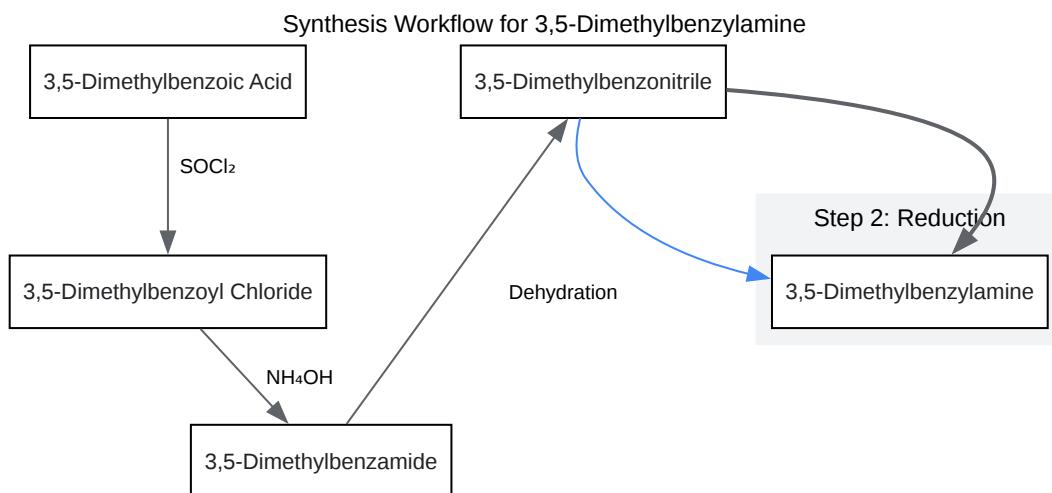
Synthesis and Experimental Protocols

The primary route for the synthesis of **3,5-Dimethylbenzylamine** is through the reduction of the corresponding nitrile, 3,5-dimethylbenzonitrile. This transformation can be achieved using

various reducing agents, with catalytic hydrogenation and metal hydride reduction being the most common methods.

Synthesis Workflow

The synthesis of **3,5-Dimethylbenzylamine** from 3,5-dimethylbenzoic acid provides a reliable pathway to obtain this primary amine. The workflow involves the conversion of the carboxylic acid to the corresponding nitrile, followed by reduction.



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Caption: A two-step synthesis pathway for **3,5-Dimethylbenzylamine**.

Experimental Protocol: Reduction of 3,5-Dimethylbenzonitrile

This protocol describes a general procedure for the reduction of 3,5-dimethylbenzonitrile to **3,5-Dimethylbenzylamine** using lithium aluminum hydride (LiAlH_4), a potent reducing agent for nitriles.

Materials:

- 3,5-Dimethylbenzonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 10% Sulfuric acid
- 20% Sodium hydroxide solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Apparatus for distillation under reduced pressure

Procedure:

- Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
- Reaction Initiation: A suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled in an ice bath.
- Addition of Nitrile: A solution of 3,5-dimethylbenzonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH_4 at a rate that maintains a gentle reflux.

- Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the nitrile.
- Quenching: The reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water to decompose the excess LiAlH₄ and the aluminum complexes.
- Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude **3,5-Dimethylbenzylamine** is purified by vacuum distillation to yield the final product.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Chemical Reactivity and Applications

As a primary amine, **3,5-Dimethylbenzylamine** is a versatile intermediate in organic synthesis. The amino group can undergo a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. It is noted as an intermediate in the preparation of substituted pyridine and pyrimidine derivatives used in treating viral infections.^[3]

The reactivity of the amine group allows for:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
- Schiff Base Formation: Condensation with aldehydes and ketones.

Conclusion

3,5-Dimethylbenzylamine is a valuable chemical intermediate with well-defined physical properties. The synthetic route via the reduction of 3,5-dimethylbenzonitrile is a reliable method for its preparation in a laboratory setting. This guide provides the essential data and procedural information required for its safe and effective use in research and development applications. Further research into its spectroscopic characterization and potential biological activities would provide a more complete profile of this compound.

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